molecular formula C24H25N6NaO5S B1261985 Pirbenicillin sodium CAS No. 55162-26-0

Pirbenicillin sodium

Cat. No.: B1261985
CAS No.: 55162-26-0
M. Wt: 532.5 g/mol
InChI Key: LWRGPIPUJPCPAY-HSRLECSKSA-M
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Description

Pirbenicillin sodium is a semisynthetic penicillin with broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus mirabilis, Enterobacter species, Serratia species, and Escherichia coli . This compound is known for its ability to inhibit bacterial growth by interfering with cell wall synthesis, making it a valuable antibiotic in clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pirbenicillin sodium is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with specific side chains to enhance its antibacterial properties. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pirbenicillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pirbenicillin sodium has several scientific research applications, including:

Mechanism of Action

Pirbenicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound targets the PBPs, disrupting the cross-linking of peptidoglycan chains, which are essential for maintaining cell wall integrity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced activity against Pseudomonas aeruginosa and other Gram-negative bacteria. It is more effective than carbenicillin and ticarcillin against certain bacterial strains, making it a valuable antibiotic in treating infections caused by resistant bacteria .

Properties

CAS No.

55162-26-0

Molecular Formula

C24H25N6NaO5S

Molecular Weight

532.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1

InChI Key

LWRGPIPUJPCPAY-HSRLECSKSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

Synonyms

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid
CP-33,994
CP-33994-2
pirbenicillin
pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer
pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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